Apelin-12 is produced from a precursor protein that undergoes cleavage to yield several active fragments, including Apelin-36, Apelin-17, and Apelin-13. The sequence of Apelin-12 is critical for its biological activity and varies slightly across species but maintains a similar functional role in physiological processes.
Apelin-12 belongs to a class of peptides known as adipokines, which are signaling molecules secreted by adipose tissue. It plays a significant role in various biological functions, including vasodilation and appetite regulation, making it a vital component in studies related to metabolic disorders and cardiovascular health.
The synthesis of Apelin-12 typically employs solid-phase peptide synthesis (SPPS) techniques, particularly using the Fmoc (9-fluorenylmethoxycarbonyl) strategy. This method allows for the sequential addition of amino acids to a solid support, facilitating easier purification and higher yields.
Recent studies have optimized the synthesis process to minimize by-products and enhance purity. For instance, modifications such as replacing methionine with norleucine have been employed to improve stability against enzymatic degradation. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity .
The molecular structure of Apelin-12 consists of a specific sequence of amino acids that is crucial for its interaction with the APJ receptor. The precise arrangement contributes to its biological activity, including vasodilation and cardioprotective effects.
While specific structural data such as molecular weight or formula are not universally reported across all studies, Apelin-12 has been noted for its relatively small size compared to other peptides in the apelin family. Its sequence can be represented in one-letter or three-letter codes depending on the context of the study.
Apelin-12 participates in several biochemical reactions primarily related to receptor binding and signaling pathways. Upon binding to the APJ receptor, it activates downstream signaling cascades that lead to physiological effects such as vasodilation and increased cardiac output.
The interactions between Apelin-12 and its receptor involve conformational changes that facilitate G-protein activation. This process is critical for mediating responses such as nitric oxide production, which plays a role in lowering blood pressure .
The mechanism of action for Apelin-12 involves its binding to the APJ receptor located on cell membranes. This interaction triggers intracellular signaling pathways that result in various physiological responses, including:
Studies have shown that administration of Apelin-12 can significantly improve cardiac function recovery after ischemic events in animal models .
Apelin-12 is generally characterized as a hydrophilic peptide due to its amino acid composition. Its solubility in aqueous solutions makes it suitable for various biological assays.
The peptide exhibits stability under physiological conditions but can be susceptible to degradation by specific enzymes like neprilysin. Modifications during synthesis can enhance its stability against enzymatic cleavage .
Apelin-12 has garnered attention for its potential therapeutic applications in various fields:
Research continues to explore the full therapeutic potential of Apelin-12 and its analogs in clinical settings, particularly concerning cardiovascular health and metabolic diseases .
Apelin-12 represents the minimal fully bioactive C-terminal fragment derived from the pre-proapelin precursor, exhibiting remarkable sequence conservation across mammalian species. In humans, bovines, mice, and rats, the 12-amino-acid sequence (Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe) is identical, underscoring strong evolutionary pressure to preserve its structural and functional integrity [1] [7]. This conservation extends to the Apelin Receptor (Apelin Receptor, a class A G protein-coupled receptor), which shares 85–95% amino acid homology across these species [3] [6]. Such high conservation suggests non-redundant physiological roles for Apelin-12. Genomic analyses further reveal that regulatory elements controlling Apelin gene expression reside within sequence-conserved enhancer-like regions, particularly in cardiovascular and neural tissues, indicating conserved transcriptional regulation [8].
Table 1: Sequence Conservation of Apelin-12 Across Species
Species | Amino Acid Sequence | Receptor Homology (%) |
---|---|---|
Human | RPRLSHKGPMPF | 100 |
Bovine | RPRLSHKGPMPF | 98 |
Mouse | RPRLSHKGPMPF | 92 |
Rat | RPRLSHKGPMPF | 90 |
Apelin-12 is generated through enzymatic cleavage of longer apelin isoforms (e.g., apelin-36) by proprotein convertases, notably furin or PCSK3, which recognize dibasic motifs (RRXXR) in the precursor [1] [9]. As the shortest endogenous apelin fragment retaining high receptor affinity, Apelin-12 contains critical structural determinants for Apelin Receptor activation:
Apelin-12 demonstrates biased signaling at the Apelin Receptor, preferentially activating Gαi-dependent pathways (e.g., inhibition of cAMP) over β-arrestin-mediated internalization [1] [9]. This property underpins its physiological effects, including vasodilation, inotropy, and antioxidant responses. Structural analogs like [(NαMe)Arg¹]-Apelin-12 or [Nle¹¹]-Apelin-12 exhibit enhanced metabolic stability while retaining bioactivity, confirming the C-terminal domain’s therapeutic relevance [9].
Table 2: Functional Domains of Apelin-12 and Effects of Modifications
Structural Domain | Biological Role | Consequence of Modification |
---|---|---|
N-terminal (¹Arg-⁵Leu) | Receptor binding/Gi coupling | Loss of cAMP inhibition & Ca²⁺ signaling |
Lys⁸-Gly⁹-Pro¹⁰ | Solubility & secondary structure | Altered receptor internalization |
C-terminal (¹¹Pro-¹²Phe) | Hydrophobic receptor interaction | Reduced antioxidant & inotropic effects |
Apelin-12 is differentially expressed across tissues, with its distribution conserved in humans, rodents, and bovines:
RNA-sequencing data reveal tissue-specific Apelin transcript levels:
Notably, Apelin Receptor expression mirrors Apelin-12 distribution in most tissues, supporting autocrine/paracrine signaling. Exceptions include lymphoid tissues, where receptor expression exceeds ligand levels, suggesting non-canonical roles [6]. During pathological stress (e.g., myocardial infarction), plasma Apelin-12 decreases by 40–60%, while tissue-specific upregulation in the heart enhances local antioxidant defenses [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7